

kinetic studies of Suzuki coupling with 4-(N,N-Diethylaminocarbonyl)phenylboronic acid

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Compound of Interest

Compound Name: 4-(N,N-Diethylaminocarbonyl)phenylboronic acid

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A Comparative Guide to the Kinetic Performance of 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid in Suzuki Coupling Reactions

For researchers, scientists, and drug development professionals engaged in carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of boronic acid is critical to reaction efficiency and success. This guide provides a comparative analysis of the kinetic performance of **4-(N,N-Diethylaminocarbonyl)phenylboronic acid** against other commonly used arylboronic acids, supported by generalized experimental data and detailed protocols for kinetic analysis.

Performance Comparison of Arylboronic Acids

The reactivity of arylboronic acids in Suzuki coupling is significantly influenced by the electronic nature of their substituents. While specific kinetic data for **4-(N,N-Diethylaminocarbonyl)phenylboronic acid** is not extensively documented in publicly available literature, its performance can be inferred from established principles and data from analogous systems. The N,N-diethylaminocarbonyl group is an electron-withdrawing group, which is expected to decrease the nucleophilicity of the boronic acid and potentially slow down the transmetalation step, often the rate-determining step in the catalytic cycle.^[1]

For a meaningful comparison, we present kinetic data for a range of substituted phenylboronic acids. This allows for an objective assessment of where **4-(N,N-**

Diethylaminocarbonyl)phenylboronic acid would likely stand in terms of reactivity.

Table 1: Comparative Kinetic Data for Suzuki Coupling of Various Arylboronic Acids with Aryl Halides

Arylboronic Acid	Substituent on Phenyl Ring	Electronic Effect	Relative Reaction Rate (qualitative)	Turnover Frequency (TOF) (h ⁻¹) (Representative Values)	Apparent Activation Energy (Ea) (kJ/mol) (Representative Values)
Phenylboronic acid	-H	Neutral	Moderate	~2000 - 3500[2]	~63[3][4]
4-Methoxyphenylboronic acid	-OCH ₃	Electron-donating	High	> 3000	< 60
4-Nitrophenylboronic acid	-NO ₂	Electron-withdrawing	Low	< 2000[2]	> 70
4-Chlorophenylboronic acid	-Cl	Electron-withdrawing	Low-Moderate	Data not readily available	Data not readily available
4-(N,N-Diethylaminocarbonyl)phenylboronic acid	-CON(Et) ₂	Electron-withdrawing	Low-Moderate (Predicted)	Predicted to be in the lower range	Predicted to be in the higher range

Note: The TOF and Ea values are representative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and aryl halide). The predictions for **4-(N,N-Diethylaminocarbonyl)phenylboronic acid** are based on the known electronic effects of the amide functional group.

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis is crucial for understanding reaction mechanisms and optimizing process conditions.^[5] Below are detailed methodologies for key experiments to determine the kinetic parameters of a Suzuki coupling reaction.

General Procedure for Reaction Progress Kinetic Analysis (RPKA)

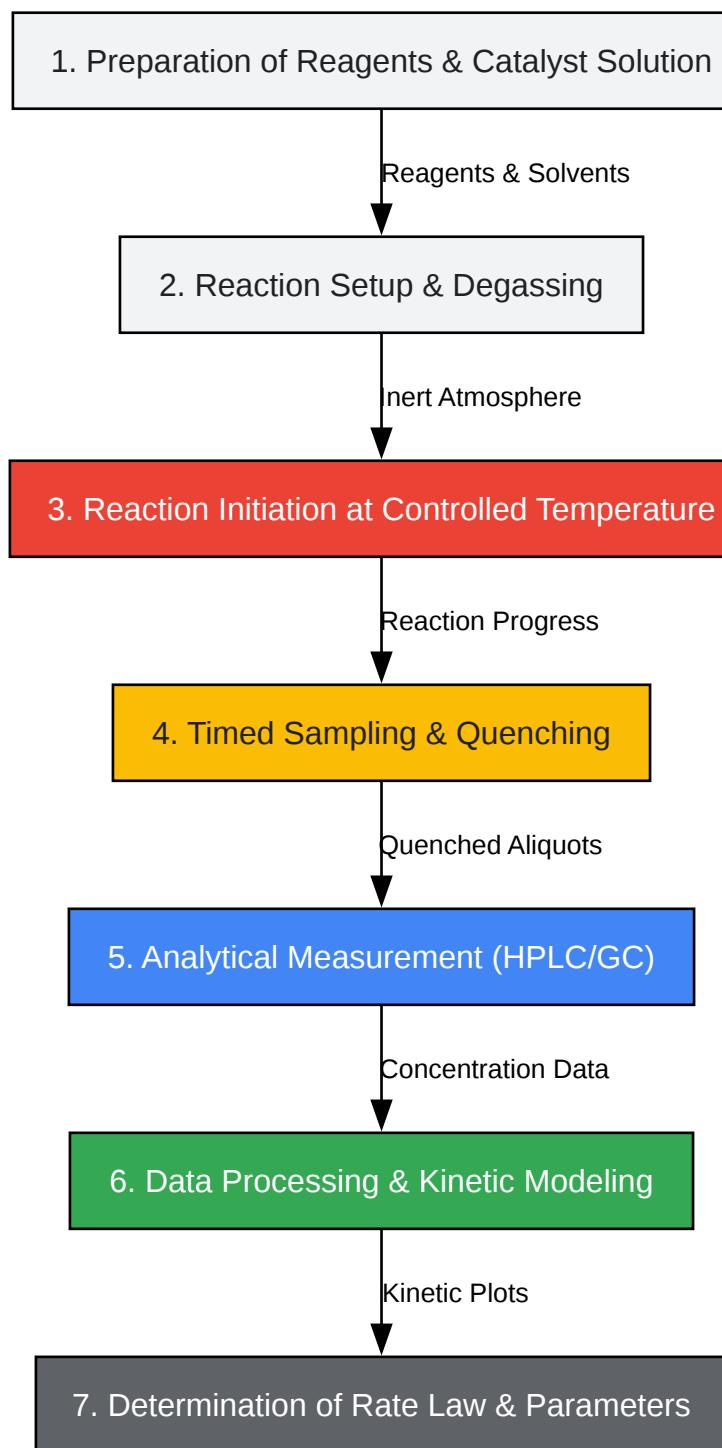
Reaction Progress Kinetic Analysis (RPKA) is a powerful method for rapidly determining reaction orders and identifying catalyst deactivation.

- Materials and Reagents:
 - Aryl halide (e.g., 4-iodoacetophenone)
 - Arylboronic acid (e.g., **4-(N,N-Diethylaminocarbonyl)phenylboronic acid**)
 - Palladium catalyst (e.g., Pd(OAc)₂, Herrmann-Beller palladacycle)^{[3][4]}
 - Ligand (e.g., SPhos, XPhos)
 - Base (e.g., K₂CO₃, K₃PO₄)^{[2][5]}
 - Solvent (e.g., Ethanol/Water, Toluene/Water)^[2]
 - Internal standard for analytical measurements (e.g., biphenyl)
- Reaction Setup:
 - A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and sampling port is charged with the aryl halide, base, and solvent.
 - The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
 - In a separate glovebox, a stock solution of the palladium catalyst and ligand is prepared.

- The arylboronic acid is dissolved in a portion of the degassed solvent.
- Data Collection:
 - The reactor is heated to the desired temperature (e.g., 60-90 °C).[\[2\]](#)
 - The reaction is initiated by adding the catalyst solution, followed immediately by the arylboronic acid solution.
 - Samples are withdrawn from the reaction mixture at regular time intervals using a syringe and immediately quenched (e.g., with a solution of acetic acid in acetonitrile).
 - The quenched samples are filtered and analyzed by a suitable analytical technique (e.g., HPLC, GC) to determine the concentration of reactants and products over time.
- Data Analysis:
 - The concentration data is used to generate plots of concentration versus time.
 - The initial reaction rate is determined from the slope of the initial linear portion of the concentration-time curve.
 - Reaction orders with respect to each reactant can be determined by systematically varying their initial concentrations and observing the effect on the initial rate.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for conducting kinetic studies of a Suzuki coupling reaction.

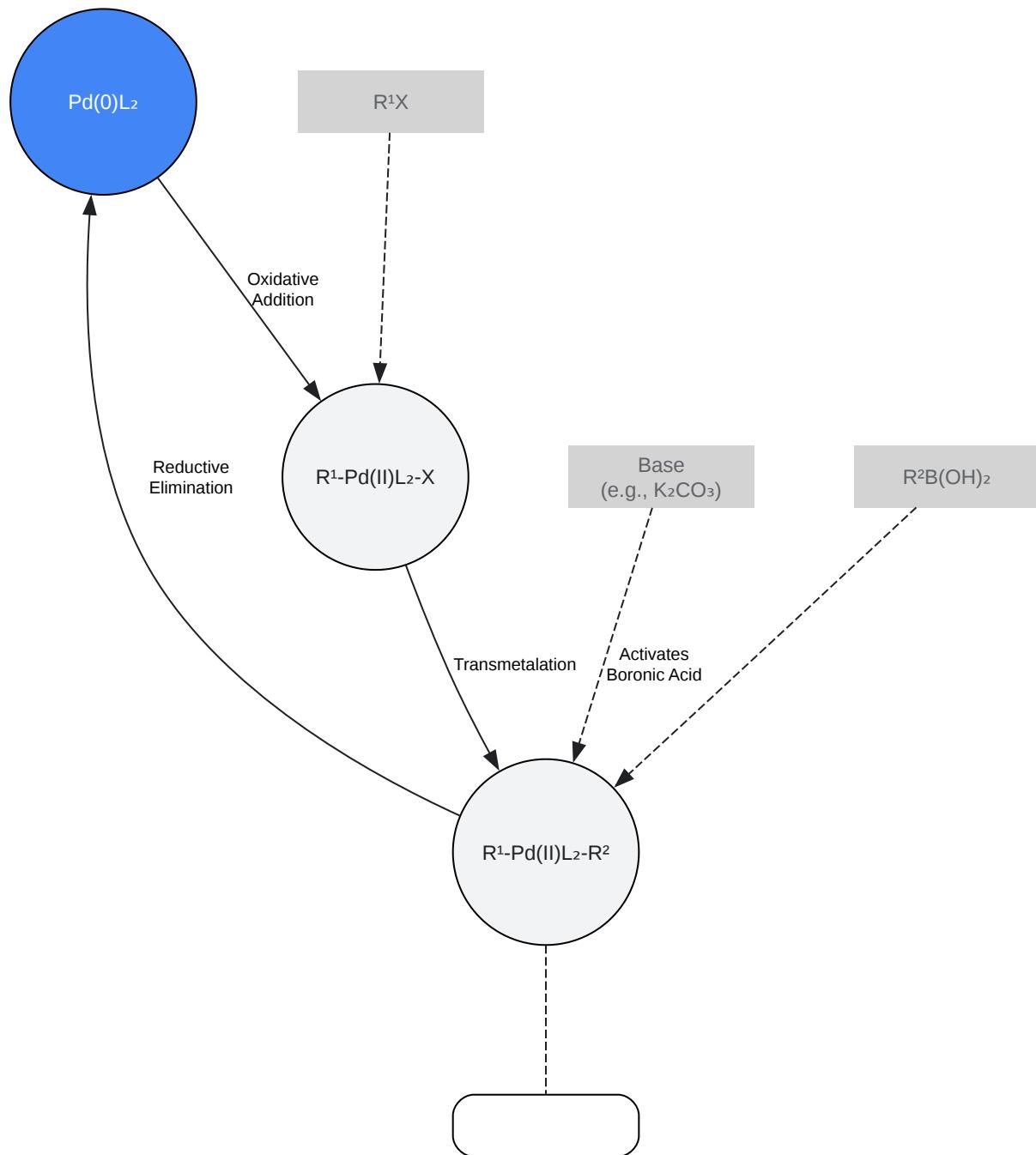


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Caption: Experimental workflow for kinetic analysis of Suzuki coupling.

Signaling Pathways and Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[6]



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

In conclusion, while direct kinetic data for **4-(N,N-Diethylaminocarbonyl)phenylboronic acid** is sparse, its performance in Suzuki coupling can be reliably predicted based on the electron-withdrawing nature of the amide substituent. Researchers can expect a moderate to slightly slower reaction rate compared to electron-neutral or electron-rich arylboronic acids. The provided experimental protocols offer a robust framework for conducting detailed kinetic studies to precisely quantify its reactivity and optimize reaction conditions for applications in pharmaceutical and materials science research.

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